9-(2-methoxy-5-methylphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
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Overview
Description
The compound 9-(2-methoxy-5-methylphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a complex heterocyclic molecule. It features a unique structure that combines multiple rings, including an isothiazole ring fused with a pyrroloquinoline system. This compound is of interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxy-5-methylphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione typically involves multi-step reactions. One common approach includes:
Formation of the Isothiazole Ring: Starting with a suitable precursor, the isothiazole ring is formed through a cyclization reaction. This often involves the use of sulfur-containing reagents and specific catalysts to facilitate the ring closure.
Introduction of the Pyrroloquinoline System: The pyrroloquinoline system is introduced through a series of condensation and cyclization reactions. This step may require the use of strong acids or bases to promote the formation of the desired ring structure.
Functional Group Modifications: The final steps involve the introduction of the methoxy and methyl groups on the phenyl ring, as well as the dimethyl groups on the quinoline system. These modifications are typically achieved through alkylation reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
9-(2-methoxy-5-methylphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether, depending on the reducing agent used.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
9-(2-methoxy-5-methylphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione: has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 9-(2-methoxy-5-methylphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-methoxyphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
- 9-(2-methylphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
- 9-(2-methoxy-5-chlorophenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
Uniqueness
The uniqueness of 9-(2-methoxy-5-methylphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione lies in its specific substitution pattern and the presence of the methoxy and methyl groups on the phenyl ring. These modifications can significantly influence its biological activity and chemical reactivity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C22H18N2O3S2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-(2-methoxy-5-methylphenyl)-7,7-dimethyl-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione |
InChI |
InChI=1S/C22H18N2O3S2/c1-11-8-9-15(27-4)14(10-11)24-21(28)16-12-6-5-7-13-17(12)23(20(26)18(13)25)22(2,3)19(16)29-24/h5-10H,1-4H3 |
InChI Key |
FBWIKSOYHOJIAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=S)C3=C(S2)C(N4C5=C3C=CC=C5C(=O)C4=O)(C)C |
Origin of Product |
United States |
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